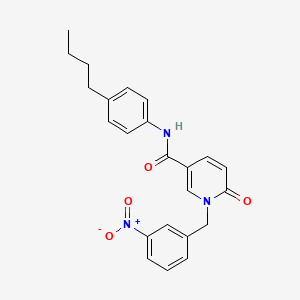

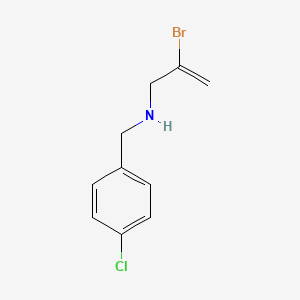

![molecular formula C13H10O3S B2445405 2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide CAS No. 931114-41-9](/img/structure/B2445405.png)

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide” is a chemical compound with the CAS Number: 931114-41-9 . It has a molecular weight of 246.29 . The IUPAC name for this compound is 2-(hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide .

Molecular Structure Analysis

The InChI code for “2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide” is 1S/C13H10O3S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7,14H,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique

Biodesulfurization Potential :

- A study by Furuya et al. (2001) demonstrated the ability of Mycobacterium phlei WU-F1 to degrade naphtho[2,1-b]thiophene (NTH) derivatives, like 2-ethylnaphthothiophene, through sulfur-specific degradation pathways. This suggests potential applications in biodesulfurization processes, particularly in treating diesel oil following hydrodesulfurization treatment (Furuya, Kirimura, Kino, & Usami, 2001).

- Kirimura et al. (2002) found similar results with Rhodococcus sp. strain WU-K2R, which could preferentially desulfurize asymmetric heterocyclic sulfur compounds such as NTH (Kirimura, Furuya, Sato, Ishii, Kino, & Usami, 2002).

Synthesis and Functionalization :

- Burke et al. (2022) reported on the improved multigram synthesis of 3-bromonaphtho[2,3-b]thiophene, demonstrating advancements in the functionalization of naphthothiophene derivatives (Burke, Welsh, Robertson, & Speed, 2022).

Organic Semiconductors and Photovoltaics :

- Dutta et al. (2012) synthesized a naphtho[1,2-b:5,6-b′]dithiophene-containing molecule, demonstrating its potential in organic photovoltaics and semiconductors. This application is significant in the development of new materials for solar cells and other electronic devices (Dutta, Park, Lee, Kang, & Lee, 2012).

Environmental and Geological Significance :

- Rospondek et al. (2007) explored the presence of naphtho[ b ]thiophenes in marine sedimentary rocks, highlighting their role as markers in organic matter diagenesis. This research is valuable for understanding environmental and geological processes (Rospondek, Marynowski, & Góra, 2007).

Safety And Hazards

Propriétés

IUPAC Name |

(1,1-dioxobenzo[g][1]benzothiol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7,14H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUKNEIRLXPDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)naphtho[1,2-b]thiophene 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

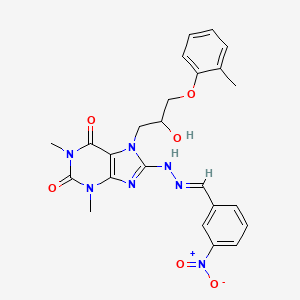

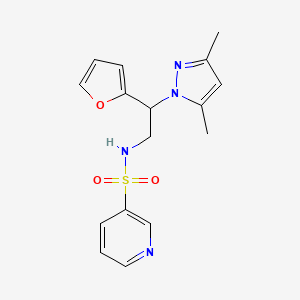

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

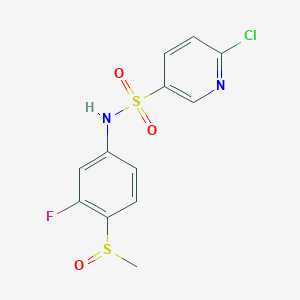

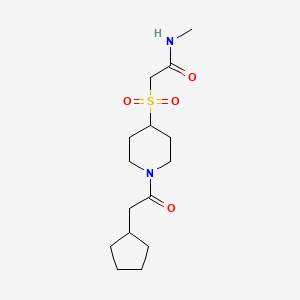

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)

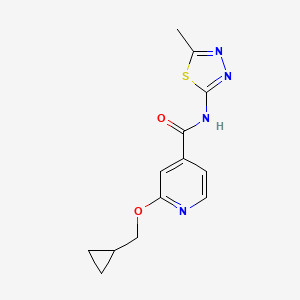

![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)

![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)